An In-depth Technical Guide to 4-Hydroxy Trimethoprim-d9
An In-depth Technical Guide to 4-Hydroxy Trimethoprim-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 4-Hydroxy Trimethoprim-d9, a deuterated metabolite of the antibacterial agent Trimethoprim. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.
Core Chemical Properties
4-Hydroxy Trimethoprim-d9 is the deuterated form of 4-Hydroxy Trimethoprim, a metabolite of the widely used antibiotic Trimethoprim. The incorporation of nine deuterium atoms into the methoxy groups provides a stable isotopic label, making it an invaluable tool for a variety of research applications, particularly in mass spectrometry-based quantification.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₉D₉N₄O₄ | [1][2] |
| Molecular Weight | 315.37 g/mol | [1][2] |
| Exact Mass | 315.18929578 Da | [1] |
| CAS Number | 1794752-40-1 | [1][3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in Methanol, Ethanol, and Dimethyl Sulfoxide (DMSO). | |
| Storage Temperature | -20°C | [3] |
Synthesis and Purification
The synthesis of 4-Hydroxy Trimethoprim-d9 typically involves the introduction of deuterium atoms into the Trimethoprim structure, followed by hydroxylation. While specific, detailed protocols for the synthesis of 4-Hydroxy Trimethoprim-d9 are proprietary and not publicly available, the general approach can be inferred from the synthesis of Trimethoprim derivatives and deuterated compounds.[5][6]
A plausible synthetic route would involve the use of deuterated reagents to introduce the nine deuterium atoms onto the three methoxy groups of a suitable precursor. This would be followed by a hydroxylation step at the 4-position of the pyrimidine ring.
Purification of the final product is crucial to ensure high purity for its use as an analytical standard. This is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The purity of the final compound is often assessed by HPLC and characterized by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Analytical Characterization
The primary application of 4-Hydroxy Trimethoprim-d9 is as an internal standard in quantitative bioanalytical methods, most commonly utilizing Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Mass Spectrometry
The mass spectrum of the non-deuterated 4-Hydroxy Trimethoprim shows a precursor ion ([M+H]⁺) at m/z 307.1401.[8] For 4-Hydroxy Trimethoprim-d9, a corresponding mass shift would be expected due to the nine deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Biological Context and Mechanism of Action
4-Hydroxy Trimethoprim is a metabolite of Trimethoprim, an antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway of bacteria.[10][11] This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of nucleotides and ultimately, bacterial DNA and RNA.[10]
The biological activity of 4-Hydroxy Trimethoprim, including its own potential to inhibit DHFR, is an area of ongoing research. Studies on derivatives of Trimethoprim have shown that modifications to the molecule can significantly impact its inhibitory activity against DHFR.[12][13]
Dihydrofolate Reductase (DHFR) Inhibition Pathway
The following diagram illustrates the established mechanism of action of Trimethoprim, which is the inhibition of DHFR in the bacterial folate synthesis pathway. The role of its metabolites, such as 4-Hydroxy Trimethoprim, in this pathway is a subject of further investigation.
Caption: Inhibition of bacterial Dihydrofolate Reductase (DHFR) by Trimethoprim.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4-Hydroxy Trimethoprim-d9 is not publicly available, this section outlines a general workflow for a Dihydrofolate Reductase (DHFR) inhibition assay, a key experiment to evaluate the biological activity of Trimethoprim and its metabolites.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate to tetrahydrofolate by DHFR.[14][15]
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF), substrate
-
NADPH, cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (e.g., 4-Hydroxy Trimethoprim-d9)
-
Positive control inhibitor (e.g., Trimethoprim, Methotrexate)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, positive control, DHF, and NADPH in the appropriate solvent and assay buffer.
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add the test compound at various concentrations to the respective wells.
-
Add the DHFR enzyme to all wells except the blank.
-
Initiate the reaction by adding NADPH and DHF to all wells.
-
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
The following diagram illustrates the general workflow for a DHFR inhibition assay.
Caption: General workflow for a DHFR inhibition assay.
Conclusion
4-Hydroxy Trimethoprim-d9 is a critical tool for researchers in the fields of drug metabolism and pharmacokinetics. Its primary utility as an internal standard in mass spectrometry-based assays allows for accurate and precise quantification of the 4-hydroxy metabolite of Trimethoprim in various biological matrices. While detailed synthetic and physical data are limited in the public domain, this guide provides a foundational understanding of its properties and applications. Further research into the biological activity of this metabolite may reveal additional insights into the pharmacology of Trimethoprim.
References
- 1. 4-Hydroxy Trimethoprim-d9 | C14H18N4O4 | CID 136242397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. 4-Hydroxy Trimethoprim-d9 | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydroxy Trimethoprim | CAS 112678-48-5 | LGC Standards [lgcstandards.com]
- 8. massbank.jp [massbank.jp]
- 9. Trimethoprim(738-70-5) 1H NMR [m.chemicalbook.com]
- 10. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 12. mdpi.com [mdpi.com]
- 13. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assaygenie.com [assaygenie.com]
